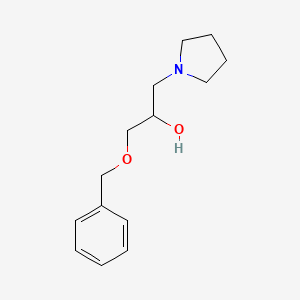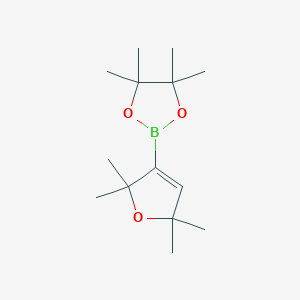
6-Pentylcyclohex-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Pentylcyclohex-2-EN-1-one is an organic compound with the molecular formula C11H18O. It is a cyclohexenone derivative, characterized by a cyclohexene ring with a pentyl group attached at the 6th position and a ketone functional group at the 1st position. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pentylcyclohex-2-EN-1-one can be achieved through various methods. One common approach involves the α,β-dehydrogenation of ketones via their zinc enolates using allyl-palladium catalysis. This method utilizes Zn(TMP)2 as a base and diethyl allyl phosphate as an oxidant, operating under salt-free conditions . Another method involves the cationic Rh(I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropanes and CO, which affords cyclohexenones under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized protocols to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Pentylcyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the ketone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like organolithium or Grignard reagents can be employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
6-Pentylcyclohex-2-EN-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 6-Pentylcyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to interact with enzymes and receptors, influencing various biochemical processes. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Pentylcyclohex-2-en-1-one
- Cyclohex-2-en-1-one
- 6-Pentyl-2-cyclohexen-1-one
Uniqueness
6-Pentylcyclohex-2-EN-1-one is unique due to its specific structural features, such as the pentyl group at the 6th position and the ketone functional group at the 1st position. These structural characteristics contribute to its distinctive chemical properties and reactivity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
63606-79-1 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
6-pentylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h6,9-10H,2-5,7-8H2,1H3 |
InChI-Schlüssel |
TXOUBVHBIDPISD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B13992909.png)
![Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-](/img/structure/B13992916.png)








